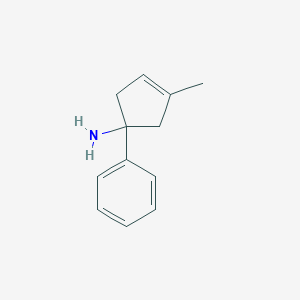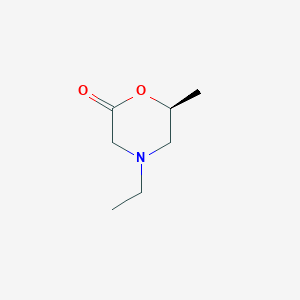
(6S)-4-ethyl-6-methylmorpholin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6S)-4-ethyl-6-methylmorpholin-2-one is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic amines that contain both nitrogen and oxygen in their ring structure. This particular compound is characterized by the presence of an ethyl group at the 4-position and a methyl group at the 6-position of the morpholine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-4-ethyl-6-methylmorpholin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-ethyl-4-methyl-1,2-diaminoethane with a carbonyl compound, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
(6S)-4-ethyl-6-methylmorpholin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
(6S)-4-ethyl-6-methylmorpholin-2-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (6S)-4-ethyl-6-methylmorpholin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of biochemical processes, such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
4-ethylmorpholine: Lacks the methyl group at the 6-position.
6-methylmorpholine: Lacks the ethyl group at the 4-position.
Morpholine: The parent compound without any substituents.
Uniqueness
(6S)-4-ethyl-6-methylmorpholin-2-one is unique due to the specific arrangement of its ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets that may not be possible with other morpholine derivatives.
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
(6S)-4-ethyl-6-methylmorpholin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-3-8-4-6(2)10-7(9)5-8/h6H,3-5H2,1-2H3/t6-/m0/s1 |
InChIキー |
QLZBFOBNCOWKJG-LURJTMIESA-N |
異性体SMILES |
CCN1C[C@@H](OC(=O)C1)C |
正規SMILES |
CCN1CC(OC(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


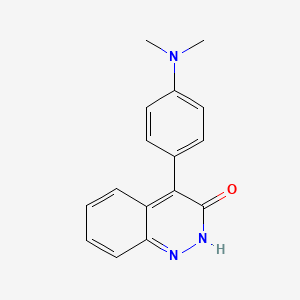

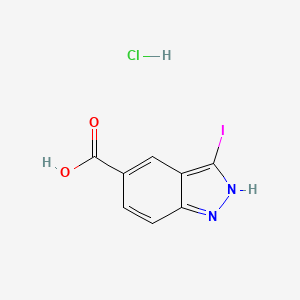
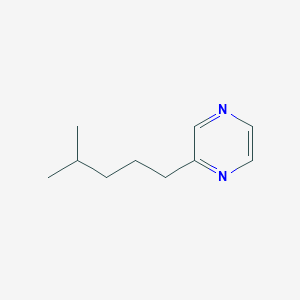

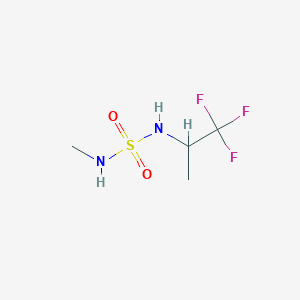
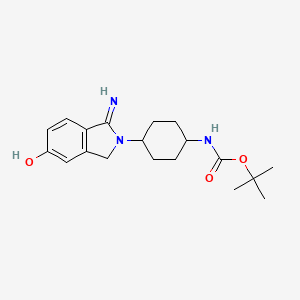
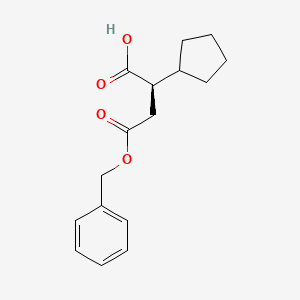
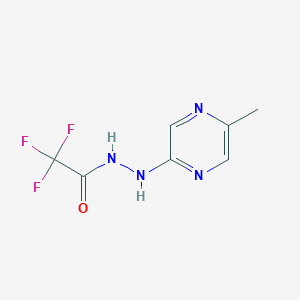


![4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102413.png)
